molecular formula C13H9Cl3N2O B7908171 Trichlordiphenylharnstoff

Trichlordiphenylharnstoff

Cat. No.: B7908171
M. Wt: 315.6 g/mol
InChI Key: KPOYDLLPVNBIGV-UHFFFAOYSA-N
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Description

Trichlordiphenylharnstoff is a chemical compound known for its unique properties and applications in various fields. It is a derivative of diphenylurea and contains three chlorine atoms, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichlordiphenylharnstoff can be synthesized through several methods. One common approach involves the reaction of diphenylurea with chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the chlorination process. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The raw materials, including diphenylurea and chlorinating agents, are fed into reactors where the reaction takes place. The product is then purified through various techniques such as distillation and crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Trichlordiphenylharnstoff undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce partially dechlorinated diphenylurea derivatives.

Scientific Research Applications

Trichlordiphenylharnstoff has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems, including its potential as an antimicrobial agent.

    Medicine: Investigations are ongoing into its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which trichlordiphenylharnstoff exerts its effects involves interactions with molecular targets and pathways. It can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Diphenylurea: A parent compound of trichlordiphenylharnstoff, lacking the chlorine atoms.

    Chlorinated Diphenylureas: Compounds with varying numbers of chlorine atoms, each with distinct properties.

Uniqueness: this compound is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-phenyl-3-(2,3,4-trichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O/c14-9-6-7-10(12(16)11(9)15)18-13(19)17-8-4-2-1-3-5-8/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOYDLLPVNBIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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